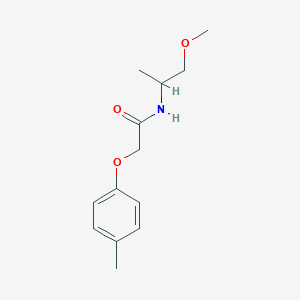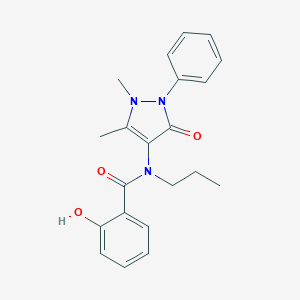![molecular formula C16H24N4O B246952 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol, also known as DM-BIE, is a chemical compound with potential applications in scientific research. This compound is a piperazine derivative that has been shown to exhibit a variety of biochemical and physiological effects. In
Wirkmechanismus
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol is believed to exert its effects through interaction with specific protein targets. It has been shown to bind to the active site of certain enzymes, inhibiting their activity. Additionally, it has been shown to interact with specific amino acid residues in proteins, altering their conformation and function.
Biochemical and Physiological Effects:
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been shown to exhibit a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has also been shown to modulate the activity of certain ion channels, affecting neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol is its versatility as a research tool. It can be used to study a variety of biological processes and has been shown to exhibit multiple modes of action. However, one limitation is its potential toxicity. 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been shown to exhibit cytotoxic effects in certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol. For example, it could be used to study the role of specific enzymes in cancer cell proliferation and apoptosis. Additionally, it could be used as a tool to study protein interactions and protein folding in more detail. Finally, 2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol could be modified to improve its selectivity and reduce its potential toxicity, making it a more useful research tool.
Synthesemethoden
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol can be synthesized through a multi-step process involving the reaction of 1,5-dimethyl-1H-benzimidazole with piperazine and subsequent reduction with sodium borohydride. The final product is a white crystalline powder that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol has been used in scientific research as a tool to study various biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, it has been used as a fluorescent probe to study protein interactions and protein folding.
Eigenschaften
Produktname |
2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol |
|---|---|
Molekularformel |
C16H24N4O |
Molekulargewicht |
288.39 g/mol |
IUPAC-Name |
2-[4-[(1,5-dimethylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N4O/c1-13-3-4-15-14(11-13)17-16(18(15)2)12-20-7-5-19(6-8-20)9-10-21/h3-4,11,21H,5-10,12H2,1-2H3 |
InChI-Schlüssel |
YDGHLTNHJPOUBX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CCO)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246870.png)
![1-[4-(trifluoromethyl)benzyl]-1H-benzimidazol-2-ylamine](/img/structure/B246872.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-1H-benzimidazol-1-yl}ethanone](/img/structure/B246873.png)
![1-(6,7-dimethyl-2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-3,3-dimethyl-2-butanone](/img/structure/B246874.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246878.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)

![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)

![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B246889.png)
methanone](/img/structure/B246890.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)